

Application Note: Synthesis of 1-Iodo-2-methylundecane from 2-methylundecanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Iodo-2-methylundecane

Cat. No.: B1195011

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the synthesis of **1-Iodo-2-methylundecane** from its corresponding secondary alcohol, 2-methylundecanol. The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing a versatile intermediate for various subsequent reactions, including nucleophilic substitutions and the formation of organometallic reagents. Alkyl iodides are particularly reactive compared to other alkyl halides, making them valuable in the synthesis of complex molecules.

The described method is based on the Appel reaction, a reliable and widely used process for converting alcohols to alkyl halides under mild conditions.^{[1][2][3]} This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to facilitate the conversion. The reaction proceeds via an S_N2 mechanism for primary and secondary alcohols, which involves the formation of an alkoxyphosphonium intermediate, followed by nucleophilic attack by the iodide ion.^{[4][5][6]} A significant advantage of this method is the formation of the highly stable triphenylphosphine oxide, which drives the reaction to completion.^[1]

This protocol is specifically tailored for researchers requiring a robust and efficient method for the iodination of long-chain secondary alcohols, a common structural motif in various synthetic targets.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **1-Iodo-2-methylundecane**.

Parameter	Value	Unit
Reactants		
2-methylundecanol	1.0	eq
Triphenylphosphine	1.2	eq
Imidazole	2.0	eq
Iodine	1.2	eq
Product		
Molar Mass of 2-methylundecanol	186.34	g/mol
Molar Mass of 1-Iodo-2-methylundecane	296.23	g/mol
Theoretical Yield	-	g
Actual Yield	-	g
Percent Yield	-	%
Reaction Conditions		
Solvent	Dichloromethane (DCM)	-
Temperature	0 °C to Room Temperature	°C
Reaction Time	12-16	hours

Experimental Protocol

Materials:

- 2-methylundecanol

- Triphenylphosphine (PPh_3)
- Imidazole
- Iodine (I_2)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

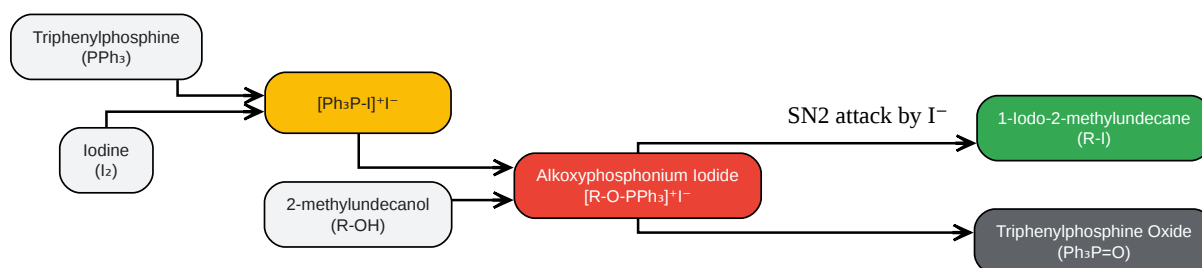
Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq) and imidazole (2.0 eq). Dissolve the solids in anhydrous dichloromethane (DCM).
- **Addition of Iodine:** Cool the solution to $0\text{ }^\circ\text{C}$ using an ice bath. Slowly add iodine (1.2 eq) portion-wise to the stirred solution. The mixture will turn dark brown.
- **Addition of Alcohol:** After stirring for 10-15 minutes at $0\text{ }^\circ\text{C}$, add a solution of 2-methylundecanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup:
 - Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to reduce the excess iodine. The dark color of the solution should fade.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product will contain the desired **1-iodo-2-methylundecane** and triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **1-iodo-2-methylundecane**.

Mandatory Visualizations

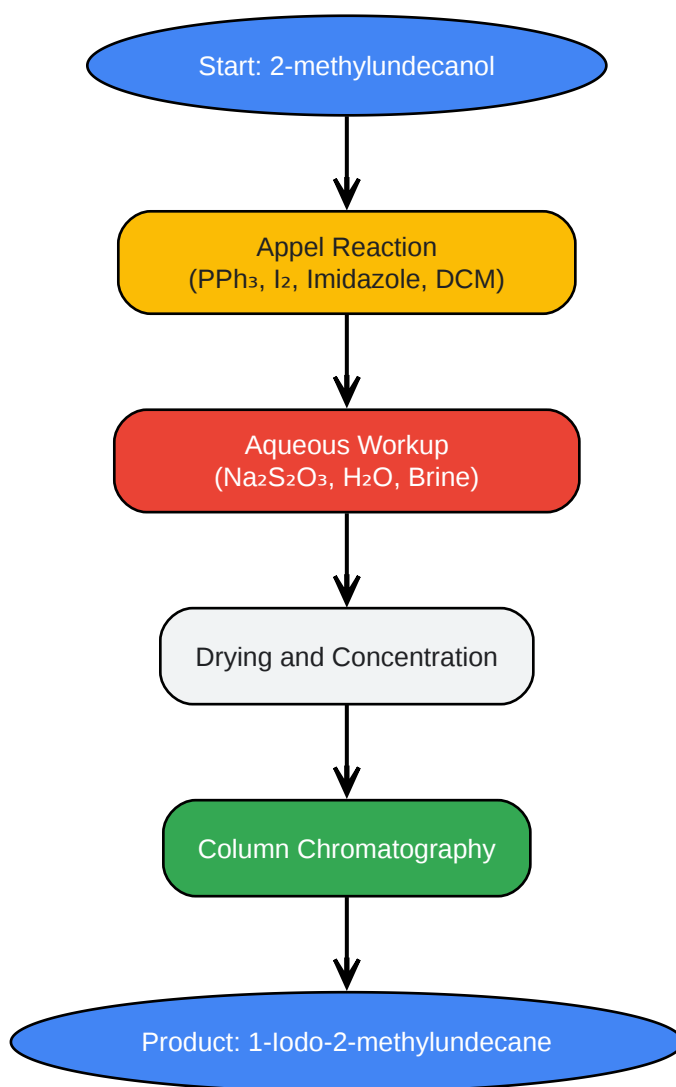
Reaction Signaling Pathway



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Caption: Mechanism of the Appel reaction for the synthesis of **1-Iodo-2-methylundecane**.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **1-Iodo-2-methylundecane**.

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